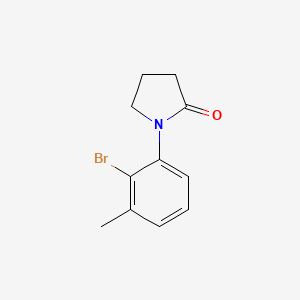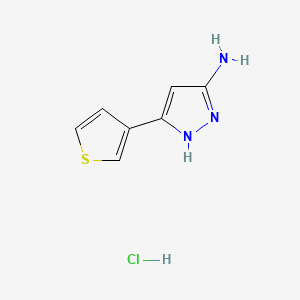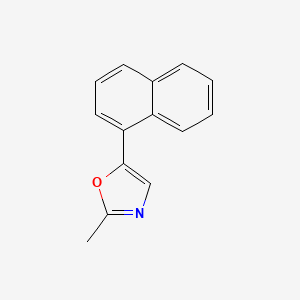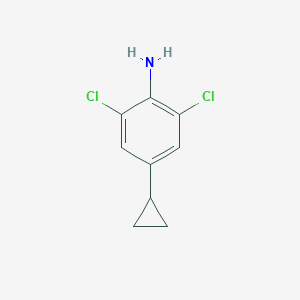
2,6-Dichloro-4-cyclopropylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-cyclopropylaniline is an organic compound with the molecular formula C9H9Cl2N . It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at positions 2 and 6, and a cyclopropyl group at position 4. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-cyclopropylaniline typically involves the halogenation of aniline derivatives followed by cyclopropylation. One common method includes the halogenation of sulfanilamide followed by desulfonation . Another approach involves the hydrogenation of 2,6-dichloronitrobenzene .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and cyclopropylation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the production .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dichloro-4-cyclopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Various substituted anilines.
Oxidation Products: Corresponding nitro or quinone derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-cyclopropylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-cyclopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to modulate signal transduction .
Comparación Con Compuestos Similares
2,6-Dichloroaniline: Similar structure but lacks the cyclopropyl group.
2,6-Dichloropyridine: Contains a pyridine ring instead of an aniline ring.
2,6-Dichloro-4-trifluoromethylaniline: Substituted with a trifluoromethyl group instead of a cyclopropyl group.
Uniqueness: 2,6-Dichloro-4-cyclopropylaniline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C9H9Cl2N |
|---|---|
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
2,6-dichloro-4-cyclopropylaniline |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2,12H2 |
Clave InChI |
YQUYSJVURHWYPH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C(=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



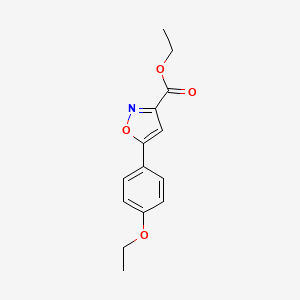
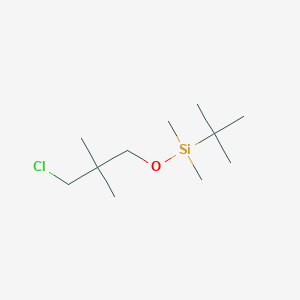
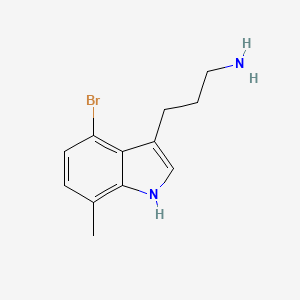
![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)
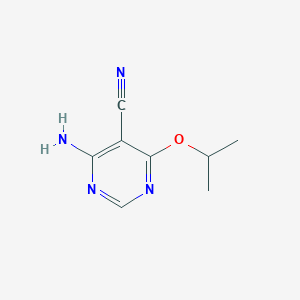
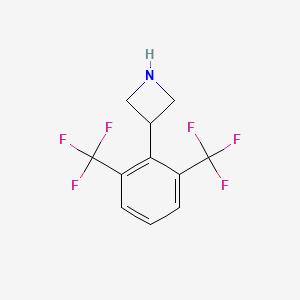
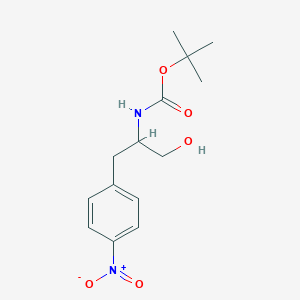
![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)
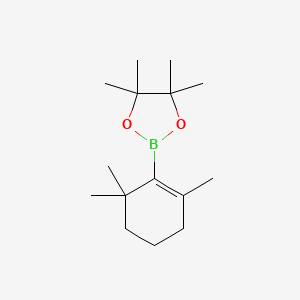
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)
